molecular formula C21H22N4O6S2 B2899354 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide CAS No. 851988-60-8

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide

Cat. No.: B2899354
CAS No.: 851988-60-8
M. Wt: 490.55
InChI Key: YMVJUDSCFSZZPH-UHFFFAOYSA-N
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Description

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a morpholine ring, a sulfonyl group, and a benzohydrazide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Morpholine Ring: This step involves the reaction of appropriate amines with formaldehyde and formic acid to form the morpholine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with Benzohydrazide: The final step involves coupling the sulfonylated morpholine intermediate with benzohydrazide derivatives under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide is unique due to its combination of functional groups and potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c1-12-9-25(10-13(2)31-12)33(27,28)15-5-3-14(4-6-15)20(26)23-24-21-22-16-7-17-18(30-11-29-17)8-19(16)32-21/h3-8,12-13H,9-11H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVJUDSCFSZZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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